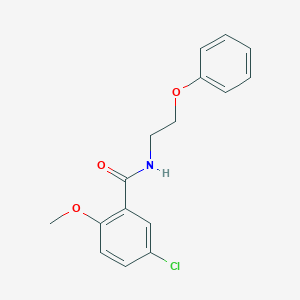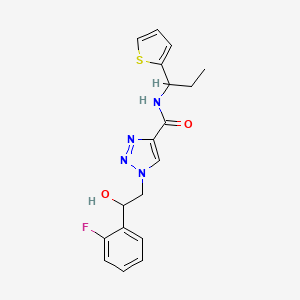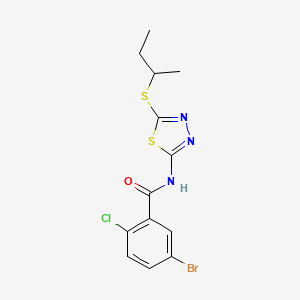
(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Cytotoxic Activities
Acrylonitriles substituted with heterocyclic and phenyl rings have been synthesized and evaluated for their in vitro cytotoxic activities against multiple human cancer cell lines. The structural analysis revealed the importance of substituent positioning for enhancing cytotoxic potency, indicating potential applications in cancer therapy. For example, compounds exhibiting significant cytotoxicity were identified, some of which showed greater potency than conventional chemotherapy agents like cisplatin and etoposide. The mechanism of cell death was linked to apoptosis, suggesting these compounds' relevance in designing new anticancer therapies (Sa̧czewski et al., 2004).
Corrosion Inhibition
Research on thiadiazoles and tetrazoles as corrosion inhibitors has demonstrated their effectiveness in protecting mild steel in acidic environments. The studies highlight the relationship between molecular structure and inhibition efficiency, suggesting these compounds' utility in industrial applications to prevent corrosion. Notably, the adsorption of these molecules on steel surfaces follows specific isotherms, providing insights into their interaction mechanisms and guiding the development of more effective corrosion inhibitors (Bentiss et al., 2007).
Optical Properties and Material Science
Certain acrylonitriles with specific substituents exhibit fluorescence and are being explored for their potential as materials in optoelectronics and photonics. For instance, the design and synthesis of fluorescent thiazoles based on acrylonitrile scaffolds have led to compounds with varied emission colors and intensities. These materials show promise for applications in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological systems. The studies also cover their solvatochromic properties, aggregation-induced emission enhancements, and potential as chemosensors (Eltyshev et al., 2021).
properties
IUPAC Name |
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-27-18-8-13(9-19(28-2)20(18)29-3)7-15(11-22)21-23-17(12-30-21)14-5-4-6-16(10-14)24(25)26/h4-10,12H,1-3H3/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTNESXHPYZIPE-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)



![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)


![(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2751423.png)
![2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2751424.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)
![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)
